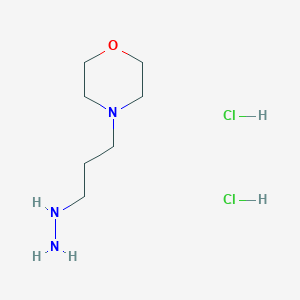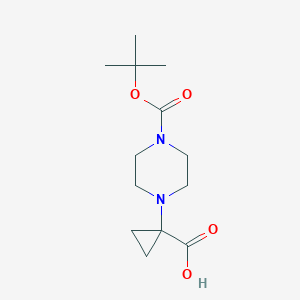
4-(3-Hydrazinylpropyl)morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The first paper discusses a one-pot, four-component synthesis involving morpholine as a catalyst. Although it does not directly address the synthesis of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride, the methodology described could potentially be adapted for its synthesis. The use of morpholine triflate (MorT) as a Lewis acid catalyst in the synthesis of dihydropyrano[2,3-c]pyrazoles suggests that morpholine derivatives can be involved in multi-component reactions, which might be applicable to the synthesis of the compound .
Molecular Structure Analysis
The second paper provides information on the molecular structure of a morpholine derivative determined by X-ray analysis. While it does not specifically mention 4-(3-Hydrazinylpropyl)morpholine dihydrochloride, the structural determination of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one could offer insights into the structural aspects of morpholine derivatives. This could be useful for inferring the molecular structure of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride .
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride. However, the first paper's discussion of a multi-component reaction using morpholine suggests that morpholine derivatives can participate in complex chemical reactions, which may be relevant to understanding the reactivity of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride are not covered in the provided papers. However, the papers do discuss properties of related morpholine derivatives, such as their synthesis without the need for chromatographic purification and the avoidance of environmentally hazardous solvents , as well as their biological activities, including antiradical and anti-inflammatory properties . These properties of morpholine derivatives could provide a starting point for hypothesizing about the physical and chemical properties of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride.
Aplicaciones Científicas De Investigación
Synthesis and Complexation Studies
A study by Singh et al. (2000) focused on the synthesis of tellurated derivatives of morpholine, demonstrating the compound's utility in complexation with palladium(II) and mercury(II). This research indicates the potential of morpholine derivatives in the synthesis of complex organometallic structures, which could be crucial for catalysis or material science research (Singh et al., 2000).
Intermediate for Biologically Active Compounds
Mazur et al. (2007) synthesized a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, highlighting its importance as an intermediate for creating biologically active heterocyclic compounds. This demonstrates the role of morpholine derivatives in pharmaceutical synthesis, providing a pathway to new therapeutic agents (Mazur et al., 2007).
Antitumor Activity
Ji et al. (2018) discussed the synthesis of a morpholine-containing compound and its antitumor activity against A549 and BGC-823 cancer cell lines. This suggests that morpholine derivatives could be valuable in the development of new anticancer drugs, offering potential therapeutic benefits (Ji et al., 2018).
Biological Activity Screening
Research on morpholine derivatives has also extended to exploring their biological activities. For example, a study by S.V. Mamatha et al. (2019) synthesized a morpholine derivative and screened it for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and conducted molecular docking studies. This work emphasizes the broad spectrum of biological activities that morpholine derivatives can exhibit, highlighting their potential as pharmaceutical agents (S.V. Mamatha et al., 2019).
Propiedades
IUPAC Name |
3-morpholin-4-ylpropylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;/h9H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMZJPNEZPPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185292-74-3 |
Source


|
| Record name | 4-(3-hydrazinylpropyl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)


![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)






![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)
